Enhanced Computed Lipophilicity Over the Unsubstituted Core
The introduction of the N-4-(2,2-difluoroethyl) group on the 1,4-benzothiazin-6-amine scaffold markedly increases computed lipophilicity relative to the parent, unsubstituted core. The XLogP3-AA value for 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is 2.5 [1]. In contrast, the unsubstituted 3,4-dihydro-2H-1,4-benzothiazine core has a computed XLogP3 of approximately 1.3 (estimated value) [2]. This ~1.2 log unit increase translates to a >10-fold higher predicted partition coefficient, substantially enhancing the scaffold’s ability to cross biological membranes, a critical consideration for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzothiazine (unsubstituted core): estimated XLogP3 ≈ 1.3 |
| Quantified Difference | Δ XLogP3 ≈ +1.2 log units |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and structural analysis; comparator value is a consensus PubChem listing |
Why This Matters
A higher, but still moderate, computed lipophilicity is a key differentiator for researchers prioritizing passive membrane permeability without entering LogP ranges associated with poor solubility or promiscuous binding.
- [1] PubChem. (2024). Compound Summary for CID 61038389: 4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine. View Source
- [2] PubChem. (2024). Compound Summary for CID 83867: 3,4-dihydro-2H-1,4-benzothiazine. View Source
